molecular formula C23H22N2O B5141432 (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol

Cat. No.: B5141432
M. Wt: 342.4 g/mol
InChI Key: XZVPEFKOEJTHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is a complex organic compound that features a benzimidazole ring substituted with an ethyl group at the 1-position and a phenylmethanol moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Ethylation: The benzimidazole core is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Phenylmethanol Moiety: The phenylmethanol group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and aluminum chloride as a catalyst.

    Introduction of 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The phenylmethanol moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-1H-benzimidazol-2-yl)(4-chlorophenyl)phenylmethanol: Similar structure but with a chlorine atom instead of a methyl group.

    (1-ethyl-1H-benzimidazol-2-yl)(4-methoxyphenyl)phenylmethanol: Contains a methoxy group instead of a methyl group.

    (1-ethyl-1H-benzimidazol-2-yl)(4-nitrophenyl)phenylmethanol: Features a nitro group instead of a methyl group.

Uniqueness

(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent or as a precursor for more complex chemical entities.

Properties

IUPAC Name

(1-ethylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-3-25-21-12-8-7-11-20(21)24-22(25)23(26,18-9-5-4-6-10-18)19-15-13-17(2)14-16-19/h4-16,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVPEFKOEJTHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.